Distinction from the 3,4-Dihydro Isomer: Regioisomeric Identity Controls Receptor Pharmacology
CAS 171204-23-2 is the 1,2-dihydro-2-oxo isomer of the quinoline-4-carboxamide scaffold, whereas the commercially available 3,4-dihydro-2-oxo isomer (CAS not specified; sold as 'DMQX' analog) is documented as a non-competitive AMPA/kainate receptor antagonist . The 1,2-dihydro regioisomer places the lactam carbonyl adjacent to the ring nitrogen, creating a distinct hydrogen-bonding array (2 H-bond donors, 2 H-bond acceptors [1]) compared to the 3,4-dihydro version. This topological difference predicts divergent off-target profiles and necessitates orthogonal analytical confirmation (e.g., HPLC retention time, NMR chemical shift) to prevent inadvertent isomer substitution in pharmacological assays.
| Evidence Dimension | Regioisomeric structure and reported biological annotation |
|---|---|
| Target Compound Data | 1,2-dihydro-2-oxo regioisomer (CAS 171204-23-2); HBD=2, HBA=2 [1]; no known annotation as AMPA antagonist |
| Comparator Or Baseline | 3,4-dihydro-2-oxo regioisomer (analog); annotated as non-competitive AMPA/kainate receptor antagonist |
| Quantified Difference | Regioisomer shift (1,2- vs 3,4-dihydro) generates orthogonal pharmacological annotation |
| Conditions | Structural assignment via IUPAC nomenclature and PubChem computed descriptors |
Why This Matters
Procurement of the incorrect regioisomer will confound experimental results, particularly in neuroscience target panels where the 3,4-isomer is a known receptor ligand.
- [1] PubChem. Compound Summary for CID 2991685: 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo-. Computed hydrogen bond donor/acceptor counts. National Center for Biotechnology Information, 2025. View Source
